molecular formula C19H22N2O3S B2972708 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954591-57-2

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2972708
CAS No.: 954591-57-2
M. Wt: 358.46
InChI Key: KNEOTOKOUMOLNH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a propylsulfonyl group (-SO₂-C₃H₇) and at the 7-position with a benzamide moiety (C₆H₅-CONH-). Molecular Formula: C₁₉H₂₁N₂O₃S. Molecular Weight: 357.4 g/mol (calculated). Key Functional Groups:

  • Propylsulfonyl group: A polar, electron-withdrawing substituent that may enhance solubility in polar solvents and influence hydrogen-bonding interactions.
  • Benzamide: An unsubstituted aromatic amide, providing a planar hydrophobic region.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEOTOKOUMOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Synthesis: : The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then functionalized at the 7th position to introduce a benzamide moiety.

  • Functionalization: : The propylsulfonyl group is introduced via sulfonylation, typically using propylsulfonyl chloride and a base such as triethylamine.

  • Final Assembly: : The final product, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is obtained by coupling the functionalized tetrahydroisoquinoline with benzoyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production might involve optimization of reaction conditions to maximize yield and purity. Common techniques include high-pressure liquid chromatography (HPLC) for purification and automated reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions, especially on the benzamide or sulfonyl group, can occur using various nucleophiles under controlled conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Bases and Acids: : Triethylamine, hydrochloric acid for reaction control.

Major Products: The major products of these reactions depend on the reaction conditions but typically include oxidized or reduced forms of the compound, or substituted derivatives with modified biological activity.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as a building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various chemical transformations.

Biology: Biologically, this compound is studied for its potential effects on cellular pathways. Its structure allows it to interact with different biological targets, making it a candidate for drug discovery research.

Medicine: In medicine, researchers are investigating the compound for its potential therapeutic effects. Its ability to modulate specific molecular targets makes it a candidate for treating various diseases, including neurological disorders and cancers.

Industry: Industrially, the compound is explored for its application in materials science and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their function and leading to the observed biological effects. The pathways involved might include modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Benzamide Substituent on Tetrahydroisoquinoline Molecular Formula Molecular Weight (g/mol)
Target Compound None 2-propylsulfonyl C₁₉H₂₁N₂O₃S 357.4 (calculated)
N-(2-(propylsulfonyl)-...-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) 2-propylsulfonyl C₂₀H₂₁F₃N₂O₃S 426.5
N-(2-(propylsulfonyl)-...-4-(trifluoromethoxy)benzamide 4-(trifluoromethoxy) 2-propylsulfonyl C₂₀H₂₁F₃N₂O₄S 442.5
4-chloro-N-(2-isobutyryl-...benzamide 4-chloro 2-isobutyryl C₂₀H₂₁ClN₂O₂ 356.8
N-(2-(cyclopropanecarbonyl)-...-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) 2-cyclopropanecarbonyl C₂₁H₂₀F₃N₂O₂ 388.4

Analysis of Substituent Effects

A. Benzamide Modifications :

Target Compound vs. Fluorinated Analogs () :

  • The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in the analogs increase molecular weight by ~69–85 g/mol compared to the target. These groups are highly lipophilic and metabolically stable, which may enhance membrane permeability but reduce aqueous solubility.
  • The electron-withdrawing nature of -CF₃ and -OCF₃ could alter electron density in the benzamide ring, affecting binding interactions in biological targets.

4-Chloro Substituent (): The chloro group introduces moderate electronegativity and lipophilicity.

B. Tetrahydroisoquinoline Modifications :

Propylsulfonyl vs. Acyl Groups (): The propylsulfonyl group in the target is more polar than the isobutyryl (-CO-C(CH₃)₂) and cyclopropanecarbonyl (-CO-cyclopropane) groups in analogs. This polarity could improve solubility in polar solvents like water or DMSO.

Steric Effects :

  • The cyclopropanecarbonyl group () introduces rigidity and steric constraints, which might limit conformational flexibility compared to the linear propylsulfonyl chain in the target.

Physicochemical Implications

  • Lipophilicity : Fluorinated analogs () likely exhibit higher logP values than the target, favoring passive diffusion across biological membranes.
  • Solubility : The target’s propylsulfonyl group may enhance solubility in polar media compared to acyl-substituted analogs ().

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a sulfonamide group. This compound is part of a broader class of sulfonamides known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest potential interactions at the molecular level, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide functional group is known to participate in enzyme inhibition and receptor modulation. Specifically, the compound may inhibit certain kinases involved in cellular signaling pathways, which has implications for its use in treating diseases such as cancer and inflammation.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, compounds with similar structural characteristics have demonstrated significant efficacy against various cancer cell lines in both 2D and 3D assays. The following table summarizes relevant findings:

Compound Cell Line IC50 (μM) Assay Type
Compound 8A5496.75 ± 0.192D
Compound 8HCC8276.26 ± 0.332D
Compound 8NCI-H3586.48 ± 0.112D
Compound 8A5499.31 ± 0.783D
Compound 8HCC82720.46 ± 8.633D

These results indicate that compounds within this chemical class can effectively inhibit tumor growth while exhibiting lower toxicity profiles compared to traditional chemotherapeutics .

Antimicrobial Activity

In addition to antitumor effects, this compound and its analogs have shown promising antimicrobial activity. The presence of the sulfonamide group enhances the compound's ability to interact with bacterial enzymes, potentially leading to bacterial growth inhibition. This characteristic makes it a candidate for further development as an antimicrobial agent .

Study on Anticonvulsant Activity

A series of studies have been conducted to evaluate the anticonvulsant properties of tetrahydroisoquinoline derivatives similar to this compound. These studies indicate that modifications in the structure can lead to varied anticonvulsant effects. For example:

  • Compound X : Exhibited significant anticonvulsant activity in animal models with a notable reduction in seizure frequency.
  • Compound Y : Showed moderate activity but was less effective than Compound X.

These findings suggest that further structural optimization could enhance the anticonvulsant potential of these compounds .

Safety and Toxicity Profiles

Toxicity assessments conducted on similar compounds indicate that many exhibit low toxicity levels at therapeutic doses. For instance:

  • Compound Z : Displayed an IC50 greater than 50 μM against human fibroblast cells, suggesting a favorable safety profile for further development.

Such data are crucial for establishing the therapeutic index of this compound and its analogs .

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